8-chloro-4-(4-chlorophenyl)-6-hydroxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-9-carboxylic acid
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Overview
Description
8-chloro-4-(4-chlorophenyl)-6-hydroxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-9-carboxylic acid is a complex organic compound belonging to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-4-(4-chlorophenyl)-6-hydroxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-9-carboxylic acid typically involves multiple steps, including condensation, cyclization, and substitution reactions. One common method involves the condensation of 4-chlorobenzaldehyde with an appropriate amine, followed by cyclization to form the quinoline ring. The final product is obtained through chlorination and hydroxylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
8-chloro-4-(4-chlorophenyl)-6-hydroxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinoline ketone, while substitution of the chlorine atoms can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
8-chloro-4-(4-chlorophenyl)-6-hydroxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-9-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-chloro-4-(4-chlorophenyl)-6-hydroxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-9-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound induces apoptosis by activating caspases and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinolinic Acid: An intermediate in the kynurenine pathway with neuroactive properties.
Uniqueness
8-chloro-4-(4-chlorophenyl)-6-hydroxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-9-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution and hydroxyl group make it a versatile compound for various applications, distinguishing it from other quinoline derivatives .
Properties
Molecular Formula |
C19H15Cl2NO3 |
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Molecular Weight |
376.2 g/mol |
IUPAC Name |
8-chloro-4-(4-chlorophenyl)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C19H15Cl2NO3/c20-10-6-4-9(5-7-10)17-12-3-1-2-11(12)15-16(19(24)25)13(21)8-14(23)18(15)22-17/h1-2,4-8,11-12,17,22-23H,3H2,(H,24,25) |
InChI Key |
VDFRDSMEFXRNGI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C(=C(C=C3O)Cl)C(=O)O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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